molecular formula C16H20O6 B1243499 10-Methoxydihydrofuscin

10-Methoxydihydrofuscin

Cat. No.: B1243499
M. Wt: 308.33 g/mol
InChI Key: VKCBFLWECIFSKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Methoxydihydrofuscin is a secondary metabolite isolated from the fungus Oidiodendron griseum. It belongs to a class of dipyrrylmethene pigments and is structurally characterized by a methoxy group at the C10 position and a partially saturated (dihydro) backbone . This compound gained prominence due to its role as a novel antagonist of the human CCR5 receptor, a chemokine receptor implicated in inflammatory responses and HIV-1 viral entry .

Properties

Molecular Formula

C16H20O6

Molecular Weight

308.33 g/mol

IUPAC Name

5,6-dihydroxy-1-methoxy-4,8,8-trimethyl-1,4,9,10-tetrahydropyrano[4,3-f]chromen-2-one

InChI

InChI=1S/C16H20O6/c1-7-9-10(14(20-4)15(19)21-7)8-5-6-16(2,3)22-13(8)12(18)11(9)17/h7,14,17-18H,5-6H2,1-4H3

InChI Key

VKCBFLWECIFSKY-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C(=C3C(=C2C(C(=O)O1)OC)CCC(O3)(C)C)O)O

Synonyms

10-methoxydihydrofuscin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

10-Methoxydihydrofuscin shares structural homology with fuscin and fuscinarin , all derived from Oidiodendron griseum. Key distinctions include:

  • Fuscin : A fully unsaturated dipyrrylmethene pigment lacking the methoxy substitution at C10. Computational studies indicate fuscin is the most stable among its tautomers, with UV/visible absorption profiles distinct from its derivatives .
  • Fuscinarin : Features an additional oxygenated moiety (e.g., hydroxyl or epoxy group) compared to fuscin, as inferred from structural diagrams .
  • 10-Methoxydihydrofuscin: The dihydro saturation and methoxy group at C10 alter its electronic properties.

Stability and Reactivity

  • Fuscin : Exhibits high stability among its tautomers, with the fully conjugated system favoring aromaticity .
  • This may improve pharmacokinetic stability in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-Methoxydihydrofuscin
Reactant of Route 2
10-Methoxydihydrofuscin

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